Methyl 2-methyl-2-(quinoline-3-carbonylamino)butanoate
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Overview
Description
Methyl 2-methyl-2-(quinoline-3-carbonylamino)butanoate is a complex organic compound that features a quinoline moiety, which is known for its significant biological and pharmacological activities. The compound’s structure includes a quinoline ring fused with a butanoate ester, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(quinoline-3-carbonylamino)butanoate typically involves the reaction of quinoline derivatives with butanoate esters. One common method includes the use of methylquinoline-2(1H)-one and (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of a thiourea catalyst in tetrahydrofuran (THF) to yield the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(quinoline-3-carbonylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different quinoline-based amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acids, quinoline-based amines, and substituted quinolines .
Scientific Research Applications
Methyl 2-methyl-2-(quinoline-3-carbonylamino)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(quinoline-3-carbonylamino)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms and cancer cells. Additionally, the compound can modulate various signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Shares the quinoline core but lacks the butanoate ester.
Methyl quinoline-2-carboxylate: Similar ester functionality but different substitution pattern on the quinoline ring.
Uniqueness
Methyl 2-methyl-2-(quinoline-3-carbonylamino)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the quinoline ring and the butanoate ester makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-methyl-2-(quinoline-3-carbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-16(2,15(20)21-3)18-14(19)12-9-11-7-5-6-8-13(11)17-10-12/h5-10H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIENVPAPWSSODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC)NC(=O)C1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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